U-46619

GPCR pharmacology radioligand binding receptor affinity

U-46619 (9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α) is a stable, synthetic analog of the prostaglandin endoperoxide PGH2 that functions as a potent and selective agonist of the thromboxane A2 (TP) receptor. As a well-validated pharmacological tool, U-46619 is widely employed to mimic the biological actions of thromboxane A2 (TXA2) in receptor binding studies, platelet aggregation assays, and vascular reactivity experiments.

Molecular Formula C21H34O4
Molecular Weight 350.5 g/mol
Cat. No. B1207050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU-46619
Synonyms(15S)-Hydroxy-11 alpha, 9 alpha-(epoxymethano)prosta-5Z, 13E-dienoic Acid
(15S)hydroxy-9alpha,11alpha-(epoxymethano)prosta-5,13-dienoic acid
11 alpha,9 alpha Epoxymethano PGH2
11 alpha,9 alpha-Epoxymethano PGH2
15-Hydroxy-11 alpha,9 alpha-(epoxymethano)prosta-5,13-dienoic Acid
9,11 epoxymethano PGH2
9,11-Dideoxy-11 alpha,9 alpha-epoxymethanoprostaglandin F2 alpha
9,11-Dideoxy-11 alpha,9-alpha-epoxymethano-PGF2 alpha
9,11-epoxymethano-PGH2
U 44619
U 46619
U-44619
U-46619
U44619
U46619
Molecular FormulaC21H34O4
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O
InChIInChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)
InChIKeyLQANGKSBLPMBTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

U-46619 Thromboxane A2 TP Receptor Agonist: Core Identity and Procurement Baseline


U-46619 (9,11-dideoxy-9α,11α-methanoepoxy prostaglandin F2α) is a stable, synthetic analog of the prostaglandin endoperoxide PGH2 that functions as a potent and selective agonist of the thromboxane A2 (TP) receptor [1]. As a well-validated pharmacological tool, U-46619 is widely employed to mimic the biological actions of thromboxane A2 (TXA2) in receptor binding studies, platelet aggregation assays, and vascular reactivity experiments [2]. Its primary utility lies in its ability to activate TP receptors without the chemical instability that characterizes the endogenous ligand TXA2 (half-life approximately 30 seconds), making it the standard reference agonist for TP receptor pharmacology [3].

U-46619 Procurement Rationale: Why Alternative TP Agonists Are Not Interchangeable


U-46619 is not interchangeable with other TP receptor agonists due to substantial differences in receptor binding affinity, functional potency, and species-dependent pharmacology. Direct comparative studies demonstrate that the potency of TP agonists varies by orders of magnitude depending on the assay system, with rank orders differing across tissue types [1]. For instance, while I-BOP exhibits higher potency in certain mesangial cell assays (EC50 = 0.43 nM vs. 80 nM for U-46619), U-46619 demonstrates distinct functional coupling properties that make it the preferred tool for specific applications, including platelet desensitization studies and vascular contraction assays requiring intermediate potency with full efficacy [2]. Moreover, U-46619 is the most extensively characterized TP agonist in the literature, with well-documented EC50 values across multiple species and tissue types, enabling direct cross-study comparisons that are not feasible with less comprehensively validated alternatives [3].

U-46619 Quantitative Differentiation Evidence: Head-to-Head Comparisons with I-BOP and Other TP Agonists


Human Recombinant TP Receptor Binding Affinity: U-46619 vs. I-BOP Direct Comparison

In competition binding assays using [3H]SQ29,548 in HEK293 cells transiently expressing wild-type human TP receptors, U-46619 exhibited a Ki value of 169.90 ± 13 nM (CV%), compared to I-BOP which showed a Ki of 24.27 ± 18 nM [1]. This 7-fold difference in binding affinity indicates that I-BOP has substantially higher receptor occupancy at equivalent concentrations, which directly impacts experimental design regarding agonist concentration selection. Notably, the affinity ratio (WT Ki / E129V mutant Ki) for U-46619 was 10.4, compared to 6.2 for I-BOP, indicating differential sensitivity to receptor mutation and distinct binding determinants between these agonists [1].

GPCR pharmacology radioligand binding receptor affinity thromboxane receptor

Rat Mesangial Cell Functional Potency Ranking: U-46619 vs. I-BOP vs. ONO-11113

In functional assays measuring inhibition of atrial natriuretic peptide (ANP)-stimulated cGMP accumulation in rat mesangial cells, the potency of TP agonists followed the rank order: I-BOP (EC50 = 0.43 nM) > ONO-11113 (EC50 = 6.7 nM) > U-46619 (EC50 = 80 nM) [1]. U-46619 was 186-fold less potent than I-BOP in this system. Despite lower potency, both U-46619 and I-BOP inhibited particulate guanylyl cyclase signaling with comparable maximal efficacy, demonstrating that U-46619 functions as a full agonist in this pathway [1].

renal pharmacology mesangial cells cGMP signaling functional potency

Human NPE Cell Phosphoinositide Turnover: U-46619 vs. I-BOP vs. Carbocyclic TA2

In immortalized human non-pigmented ciliary epithelial (NPE) cells expressing TPα receptors, phosphoinositide (PI) turnover assays revealed the following EC50 values: I-BOP = 8.2 ± 1.1 nM; carbocyclic TA2 = 87.5 ± 25.3 nM; U-46619 = 1.2 ± 0.2 μM [1]. U-46619 was approximately 146-fold less potent than I-BOP and 14-fold less potent than carbocyclic TA2 in this human ocular cell system. Critically, agonists selective for other prostanoid receptors (fluprostenol, sulprostone) were inactive, confirming that U-46619-induced PI turnover is mediated exclusively through TP receptors [1].

ocular pharmacology ciliary epithelium phospholipase C signal transduction

Human Umbilical Artery Vasoconstriction: U-46619 vs. I-BOP Direct Comparison

In isolated human umbilical artery preparations, U-46619 and I-BOP both induced concentration-dependent vasoconstriction, with pEC50 values of 6.7 ± 0.1 and 7.3 ± 0.2, respectively [1]. This corresponds to EC50 values of approximately 200 nM for U-46619 and 50 nM for I-BOP, representing a 4-fold potency difference. The selective TP antagonist GR32191 (0.1 μM) shifted concentration-effect curves for both agonists to the right, confirming TP receptor mediation [1]. Notably, the natural prostaglandins PGF2α and PGE2 were substantially less potent (pEC50 = 5.2 ± 0.2 and 4.9 ± 0.2, respectively; EC50 ~6.3 μM and ~12.6 μM), confirming the superior TP receptor selectivity of U-46619 over endogenous ligands [1].

vascular pharmacology umbilical artery vasoconstriction obstetric research

Platelet Aggregation: Functional Divergence Between Aggregation and Shape Change EC50

In rabbit platelets, U-46619 exhibits a striking functional divergence: the concentration required for aggregation (EC50 = 0.58 μM) is 45-fold higher than that required for shape change (EC50 = 0.013 μM) [1]. This differential sensitivity is not observed uniformly across all TP agonists, as the antagonist ONO NT-126 inhibits aggregation much more potently than shape change, suggesting the existence of distinct TP receptor subtypes or signaling states that U-46619 differentially engages [1]. In human platelets, U-46619-induced aggregation EC50 values range from 82 nM to 1.31 μM depending on assay conditions, with shape change occurring at substantially lower concentrations (EC50 = 4.8-35 nM) [2][3].

platelet pharmacology thrombosis research shape change aggregation

Human Pulmonary Vein Vasoconstriction: U-46619 Demonstrates Superior Potency to EP1 Agonists

In isolated human pulmonary vein preparations, U-46619 exhibited potent vasoconstriction with a pEC50 of 8.60 ± 0.11 (EC50 ≈ 2.5 nM) and an Emax of 4.61 ± 0.46 g [1]. This potency substantially exceeds that of the EP1/EP3 agonist 17-phenyl-PGE2 (pEC50 = 8.56 ± 0.18; Emax = 0.56 ± 0.24 g) and sulprostone (pEC50 = 7.65 ± 0.13; Emax = 1.10 ± 0.12 g) [1]. Critically, U-46619 achieved an 8.2-fold higher maximal contraction than 17-phenyl-PGE2 and 4.2-fold higher than sulprostone, demonstrating that U-46619 functions as a full efficacy agonist for venous smooth muscle contraction, whereas EP receptor agonists act as partial agonists in this tissue [1]. Selective TP antagonists (BAY u3405, pA2 = 8.94 ± 0.23; GR32191B, pKB = 8.25 ± 0.34) confirmed TP receptor mediation of U-46619-induced contractions [1].

pulmonary pharmacology venous constriction TP receptor EP1 receptor

U-46619 Optimal Application Scenarios: Evidence-Backed Procurement Use Cases


Platelet Activation Studies Requiring Shape Change vs. Aggregation Dissection

U-46619 is the preferred TP agonist for studies requiring independent analysis of platelet shape change and aggregation due to the 45-fold concentration difference between these responses (shape change EC50 = 13 nM; aggregation EC50 = 580 nM in rabbit platelets) [1]. This functional divergence is not observed with all TP agonists and enables researchers to isolate early activation events from full aggregation. In human platelets, shape change occurs at 4.8-35 nM while aggregation requires 82 nM - 1.31 μM [2][3], providing a well-characterized concentration window for dissecting TP receptor signaling pathways in thrombosis and hemostasis research.

Vascular Smooth Muscle Contraction Assays Requiring Full Efficacy Agonism

For isolated blood vessel contraction studies where maximal efficacy is critical, U-46619 is the agonist of choice. In human pulmonary veins, U-46619 achieves an Emax of 4.61 ± 0.46 g, representing 8.2-fold greater maximal contraction than the EP1/EP3 agonist 17-phenyl-PGE2 (Emax = 0.56 ± 0.24 g) [1]. This full efficacy profile, combined with high potency (pEC50 = 8.60; EC50 ≈ 2.5 nM), makes U-46619 uniquely suited for pharmacological characterization of TP receptor-mediated vasoconstriction and for screening TP antagonists in vascular tissues [1].

TP Receptor Desensitization and Internalization Studies

U-46619 is the most extensively characterized TP agonist for receptor desensitization studies. Pretreatment of human platelets with U-46619 shifts the aggregation EC50 from 372 ± 94 nM to 826 ± 143 nM (2.2-fold increase) and reduces TP receptor binding sites from 789 ± 189 to 386 ± 120 sites per platelet [1]. This well-documented desensitization profile, including specific reduction in receptor number without changes in affinity for antagonist binding, establishes U-46619 as the reference standard for investigating TP receptor trafficking and homologous desensitization mechanisms [1].

Renal Mesangial Cell Signaling and cGMP Pathway Studies

In rat mesangial cells, U-46619 (EC50 = 80 nM) provides an optimal potency window for studying TP receptor-mediated inhibition of particulate guanylyl cyclase signaling without saturating the system, as occurs with higher-potency agonists like I-BOP (EC50 = 0.43 nM) [1]. The 186-fold potency difference between U-46619 and I-BOP in this system enables finer concentration-response resolution and reduces the risk of non-specific effects at supraphysiological receptor occupancy, making U-46619 the preferred tool for investigating ANP-cGMP pathway modulation in renal pharmacology [1].

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